molecular formula C8H15ClN2O3 B13503443 (2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid hydrochloride

(2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B13503443
M. Wt: 222.67 g/mol
InChI Key: MCFIDLSJFDVJPU-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid hydrochloride: is a chemical compound that belongs to the class of amino acids It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and 3-aminopropanoic acid.

    Reaction Conditions: The reaction conditions often involve the use of protecting groups to ensure selective reactions. For example, the carboxylic acid group may be protected as an ester.

    Coupling Reaction: The key step involves the coupling of the protected pyrrolidine derivative with the protected 3-aminopropanoic acid derivative using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: After the coupling reaction, the protecting groups are removed under mild conditions to yield the desired product.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the amino group to an amine.

    Substitution: The compound can participate in substitution reactions, where the amino or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may involve the use of nucleophiles or electrophiles, depending on the desired substitution.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

    Catalysis: It can act as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: The compound may inhibit specific enzymes, making it useful in biochemical studies.

    Protein Interaction: It can be used to study protein-ligand interactions.

Medicine:

    Drug Development: The compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Diagnostic Agents: It may be used in the development of diagnostic agents for imaging studies.

Industry:

    Material Science: The compound can be used in the synthesis of novel materials with unique properties.

    Agriculture: It may have applications in the development of agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.

    Proline: An amino acid with a pyrrolidine ring.

    Pyrrolidine-2-carboxylic acid: A derivative of pyrrolidine with a carboxylic acid group.

Uniqueness:

    Structural Features: The presence of both an amino group and a carboxylic acid group in the same molecule makes (2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid hydrochloride unique.

    Functional Versatility:

Properties

Molecular Formula

C8H15ClN2O3

Molecular Weight

222.67 g/mol

IUPAC Name

(2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H14N2O3.ClH/c9-4-3-7(11)10-5-1-2-6(10)8(12)13;/h6H,1-5,9H2,(H,12,13);1H/t6-;/m1./s1

InChI Key

MCFIDLSJFDVJPU-FYZOBXCZSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)CCN)C(=O)O.Cl

Canonical SMILES

C1CC(N(C1)C(=O)CCN)C(=O)O.Cl

Origin of Product

United States

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